S-(4-chlorophenyl) 4-nitrobenzenecarbothioate
Overview
Description
S-(4-chlorophenyl) 4-nitrobenzenecarbothioate: is a chemical compound with the molecular formula C13H8ClNO3S and a molecular weight of 293.73 g/mol . This compound is characterized by the presence of a chlorophenyl group and a nitrobenzenecarbothioate group, making it a unique thioester derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-chlorophenyl) 4-nitrobenzenecarbothioate typically involves the reaction of 4-chlorothiophenol with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired thioester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(4-chlorophenyl) 4-nitrobenzenecarbothioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like in the presence of a such as .
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents like with or .
Substitution: Reagents like or .
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thioesters.
Scientific Research Applications
Chemistry: S-(4-chlorophenyl) 4-nitrobenzenecarbothioate is used as a building block in organic synthesis, particularly in the preparation of complex thioesters and sulfur-containing compounds .
Biology: In biological research, this compound is used to study the interaction of thioesters with biological molecules and their potential role in enzyme inhibition .
Medicine: The compound is investigated for its potential pharmacological properties , including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of S-(4-chlorophenyl) 4-nitrobenzenecarbothioate involves its interaction with biological targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme structure . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .
Comparison with Similar Compounds
- S-(4-chlorophenyl) 4-nitrobenzenecarboxylate
- S-(4-chlorophenyl) 4-nitrobenzenesulfonate
- S-(4-chlorophenyl) 4-nitrobenzenesulfonamide
Uniqueness: S-(4-chlorophenyl) 4-nitrobenzenecarbothioate is unique due to its thioester linkage , which imparts distinct chemical reactivity and biological activity compared to similar compounds with carboxylate , sulfonate , or sulfonamide linkages. The presence of both chlorophenyl and nitro groups further enhances its reactivity and in various fields.
Properties
IUPAC Name |
S-(4-chlorophenyl) 4-nitrobenzenecarbothioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3S/c14-10-3-7-12(8-4-10)19-13(16)9-1-5-11(6-2-9)15(17)18/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJXGYFYCHTTNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)SC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288872 | |
Record name | S-(4-chlorophenyl) 4-nitrobenzenecarbothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6631-86-3 | |
Record name | NSC57940 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | S-(4-chlorophenyl) 4-nitrobenzenecarbothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.